molecular formula C24H21N5O5 B13383309 (2R,3S,5R)-5-(6-benzamido-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl benzoate

(2R,3S,5R)-5-(6-benzamido-9H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl benzoate

Cat. No.: B13383309
M. Wt: 459.5 g/mol
InChI Key: GRASBJRYLQJMMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Benzoyl-2’-deoxyadenosine 3’-benzoate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a derivative of 2’-deoxyadenosine, a nucleoside that plays a crucial role in DNA synthesis and repair.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzoyl-2’-deoxyadenosine 3’-benzoate typically involves the protection of the hydroxyl groups of 2’-deoxyadenosine followed by benzoylation. The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out at room temperature and monitored by thin-layer chromatography to ensure completion .

Industrial Production Methods

Industrial production of N-Benzoyl-2’-deoxyadenosine 3’-benzoate follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The product is then purified using column chromatography and recrystallization techniques .

Chemical Reactions Analysis

Types of Reactions

N-Benzoyl-2’-deoxyadenosine 3’-benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoyl groups, often using reagents like sodium methoxide or potassium carbonate.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted benzoyl derivatives.

Scientific Research Applications

N-Benzoyl-2’-deoxyadenosine 3’-benzoate has several scientific research applications:

    Chemistry: Used as a reactant in the synthesis of various nucleoside analogs.

    Biology: Employed in studies involving DNA synthesis and repair mechanisms.

    Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.

    Industry: Utilized in the production of nucleoside-based pharmaceuticals

Mechanism of Action

The mechanism of action of N-Benzoyl-2’-deoxyadenosine 3’-benzoate involves its incorporation into DNA strands during replication. This incorporation can lead to the inhibition of DNA synthesis and repair, thereby exerting its therapeutic effects. The compound targets DNA polymerases and other enzymes involved in nucleic acid metabolism .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzoyl-2’-deoxyadenosine
  • 2’-Deoxyadenosine
  • Cordycepin (3’-deoxyadenosine)

Uniqueness

N-Benzoyl-2’-deoxyadenosine 3’-benzoate is unique due to its dual benzoyl protection, which enhances its stability and allows for specific interactions with biological targets. This makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

[5-(6-benzamidopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O5/c30-12-18-17(34-24(32)16-9-5-2-6-10-16)11-19(33-18)29-14-27-20-21(25-13-26-22(20)29)28-23(31)15-7-3-1-4-8-15/h1-10,13-14,17-19,30H,11-12H2,(H,25,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRASBJRYLQJMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NC(=O)C4=CC=CC=C4)CO)OC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.